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molecular formula C11H16O B8561939 Benzene, 2-ethoxy-1,3,5-trimethyl- CAS No. 61248-63-3

Benzene, 2-ethoxy-1,3,5-trimethyl-

Cat. No. B8561939
M. Wt: 164.24 g/mol
InChI Key: AFLXKLWQWMNDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1349

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
Br[Mg]c1ccccc1
Step Two
Name
Quantity
1.867 mmol
Type
reactant
Smiles
CCOc1c(C)cc(C)cc1C
Step Three
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cc2cc(C)c(c1ccccc1)c(C)c2
Measurements
Type Value Analysis
YIELD 75
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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